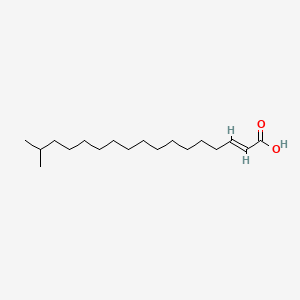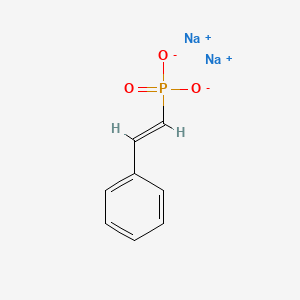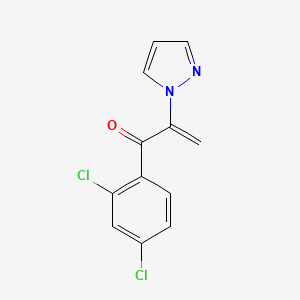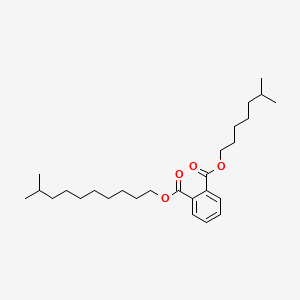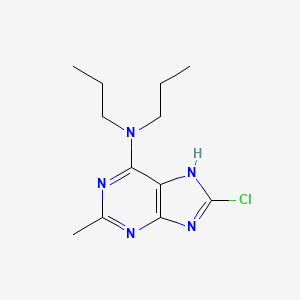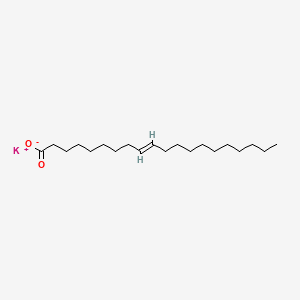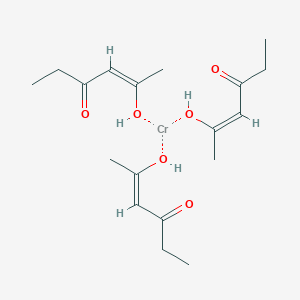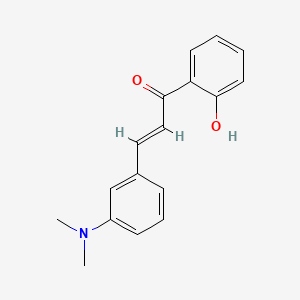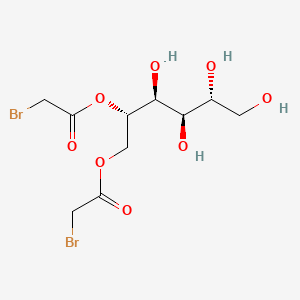![molecular formula C18H19N3O6S2 B12646810 Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a pyrrole ring, and a methylsulfonyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include thieno[3,2-d]pyrimidine derivatives, pyrrole derivatives, and methylsulfonyl chloride. The synthetic route may involve:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrole ring: This step may involve coupling reactions using reagents such as palladium catalysts.
Attachment of the methylsulfonyl group: This is typically done using methylsulfonyl chloride in the presence of a base like triethylamine.
Final esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring and the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- Indole derivatives
- Imidazole derivatives
Uniqueness
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of a thieno[3,2-d]pyrimidine core, a pyrrole ring, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C18H19N3O6S2 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19N3O6S2/c1-18(2,3)27-17(23)21-8-6-7-10(21)12-13-11(28-14(12)15(22)26-4)9-19-16(20-13)29(5,24)25/h6-9H,1-5H3 |
Clave InChI |
KFOAPIZYSPWNQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC=C1C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


